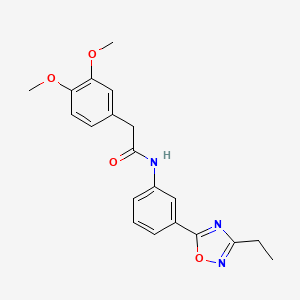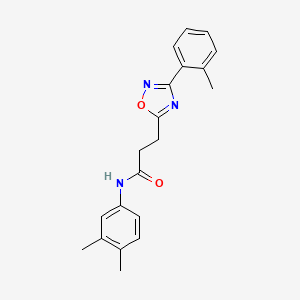
(2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Mechanism of Action
The mechanism of action of (2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membrane and cell wall integrity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound has a high affinity for DNA and can intercalate into the DNA helix. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate is its broad-spectrum antimicrobial activity. The compound has been shown to exhibit potent activity against a wide range of bacteria and fungi. Another advantage is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research and development of (2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate. One of the directions is the synthesis of analogs with improved solubility and bioavailability. Another direction is the investigation of the compound's potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of (2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate can be achieved through several methods. One of the commonly used methods is the reaction of 3-methylbenzoic acid with 2-aminomethylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound with a yield of up to 70%.
Scientific Research Applications
(2-hydroxyquinolin-3-yl)methyl 3-methylbenzoate has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor, antifungal, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Safety and Hazards
properties
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-5-4-7-14(9-12)18(21)22-11-15-10-13-6-2-3-8-16(13)19-17(15)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIUSLJDVAOCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)








